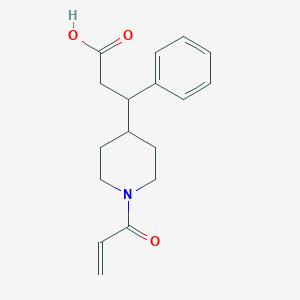

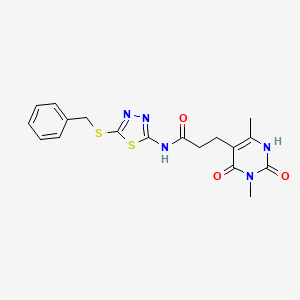

3-Phenyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Phenyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid” is a chemical compound with the CAS Number: 1248227-28-2 . It has a molecular weight of 211.26 . The IUPAC name for this compound is 3-(1-acryloyl-4-piperidinyl)propanoic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17NO3/c1-2-10(13)12-7-5-9(6-8-12)3-4-11(14)15/h2,9H,1,3-8H2,(H,14,15) .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

3-Phenyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid has been utilized in the synthesis of various heterocyclic compounds. It serves as a starting material for creating furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. The behavior of these compounds toward different nucleophiles has also been reported, highlighting its versatility in synthetic organic chemistry (Soliman, Bakeer, & Attia, 2010).

Renewable Building Block for Polybenzoxazine

This compound is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. Its ability to introduce phenolic functionalities through reactions with various molecules, such as ethylene glycol and polyethylene glycol, is notable. The resulting benzoxazine end-capped molecules exhibit properties suitable for a wide range of applications, demonstrating its potential in materials science (Trejo-Machin et al., 2017).

Organic Sensitizer in Solar Cell Applications

In the field of renewable energy, particularly solar cell technology, this compound has been involved in the engineering of organic sensitizers. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency. This application underlines the potential of this compound in improving the efficiency of photovoltaic cells (Kim et al., 2006).

Synthesis of β-Lactams

This acid is also used as a ketene source in the synthesis of monocyclic-2-azetidinones. The presence of hindrance in ketene and imines successfully controls the diastereoselectivity of the reaction, demonstrating its utility in creating specific isomers for potential pharmaceutical applications (Behzadi et al., 2015).

Propiedades

IUPAC Name |

3-phenyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-2-16(19)18-10-8-14(9-11-18)15(12-17(20)21)13-6-4-3-5-7-13/h2-7,14-15H,1,8-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCNUMBZZWAXIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C(CC(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-methylbenzamide](/img/structure/B2777988.png)

![Ethyl 4-{[3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate](/img/structure/B2777991.png)

![4-(dimethylsulfamoyl)-N-{[4-(4-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2777992.png)

![7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2777993.png)

![2-(benzylsulfanyl)-9-(3-methoxyphenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2777994.png)

![6-(3,3-Dimethyl-2-oxobutyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2777996.png)

![[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol](/img/structure/B2777999.png)

![diethyl 2-{[(4-benzoyl-1,5-dimethyl-1H-pyrrol-3-yl)amino]methylene}malonate](/img/structure/B2778003.png)

![ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B2778005.png)

![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2778011.png)